N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a benzamide derivative featuring a fused benzo[b][1,4]oxazepin core. This heterocyclic scaffold is characterized by a seven-membered ring system containing oxygen and nitrogen atoms, substituted with an isopentyl chain at position 5, two methyl groups at position 3, and a ketone at position 4. The 4-methylbenzamide moiety is appended at position 8 of the benzoxazepin ring.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-16(2)12-13-26-20-11-10-19(14-21(20)29-15-24(4,5)23(26)28)25-22(27)18-8-6-17(3)7-9-18/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRRAQHVFMUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings.
The compound's molecular formula is with a molecular weight of 448.6 g/mol. Its structural complexity suggests potential interactions with biological targets that could lead to therapeutic applications.
Antimicrobial Activity
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated high efficacy against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis. The structure-function relationship suggests that modifications in the side chains can enhance activity against specific pathogens .
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects through in vitro assays that measure the production of pro-inflammatory cytokines. In one study, compounds with similar oxazepin structures were shown to reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating their potential in treating inflammatory diseases .
Antioxidant Activity
Antioxidant assays have demonstrated that this class of compounds can scavenge free radicals effectively. The presence of multiple functional groups in the structure contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress-related damage .
Study 1: Antimicrobial Efficacy
A study published in PubMed assessed the antimicrobial activity of synthesized derivatives similar to this compound. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of related compounds. The study found that these compounds significantly inhibited the release of TNF-alpha and IL-6 from activated macrophages. The results suggest a promising avenue for developing new anti-inflammatory agents based on this oxazepin scaffold.
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzo[b][1,4]oxazepin core but differ in substituents attached to the amide or sulfonamide group. Key comparisons are outlined below:
Structural and Physicochemical Properties
Functional Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxybenzamide analog exhibits higher polarity due to methoxy groups, which may improve solubility but reduce blood-brain barrier penetration. In contrast, the target compound’s 4-methylbenzamide group balances moderate hydrophobicity and steric bulk.
- Amide vs. Sulfonamide Linkages : The sulfonamide derivative has a stronger electron-withdrawing effect, increasing acidity (pKa ~1–2 for sulfonamides vs. ~8–10 for amides). This property could enhance binding to cationic targets or alter metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
